Urease Inhibition Potency: 9-Fold Improvement over Unsubstituted Phenylboronic Acid
In a competitive inhibition assay against soybean (Glycine max) urease, 4‑bromophenylboronic acid exhibited a Ki value of 0.22 ± 0.04 mM, compared to 2.00 ± 0.11 mM for unsubstituted phenylboronic acid [1]. This represents a 9‑fold higher binding affinity attributable to the electron‑withdrawing para‑bromo substituent. The inhibition mechanism was confirmed as competitive in nature.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.22 ± 0.04 mM |
| Comparator Or Baseline | Phenylboronic acid: 2.00 ± 0.11 mM |
| Quantified Difference | ~9-fold lower Ki (higher potency) |
| Conditions | Soybean urease, competitive inhibition assay, pH 7.0, 37 °C |
Why This Matters
Researchers developing boronic acid‑based urease inhibitors should prioritize 4‑bromophenylboronic acid for its significantly higher potency, which may translate to lower effective concentrations in biochemical assays or therapeutic lead optimization.
- [1] Kumar, S., & Kayastha, A. M. (2010). Inhibition studies of soybean (Glycine max) urease with heavy metals, sodium salts of mineral acids, boric acid, and boronic acids. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 646–652. View Source
